Benzenamine, 4-[(3-fluorophenyl)methyl]-
Description
Benzenamine, 4-[(3-fluorophenyl)methyl]- (IUPAC name: 4-(3-fluorobenzyl)aniline) is a substituted benzylamine derivative characterized by a benzene ring with an amine (-NH₂) group at the para position and a 3-fluorophenylmethyl substituent. The molecular formula is C₁₃H₁₁FN (molecular weight: 200.23 g/mol). This compound’s structure combines the electronic effects of fluorine (electron-withdrawing) and the steric bulk of the benzyl group, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFWNVGTWPLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of a fluorobenzene derivative with an appropriate amine. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Reductive Amination: Another method involves the reductive amination of a benzaldehyde derivative with an amine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of Benzenamine, 4-[(3-fluorophenyl)methyl]- often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-[(3-fluorophenyl)methyl]- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding aniline or amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Nitric acid, sulfuric acid, and halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline and other amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Benzenamine derivatives, including 4-[(3-fluorophenyl)methyl]-, are often explored for their potential as pharmaceutical agents. The fluorinated phenyl group enhances the biological activity and metabolic stability of these compounds. For instance, compounds with similar structures have been investigated for their efficacy as serotonin transporter (SERT) ligands in positron emission tomography (PET) imaging. These ligands demonstrate high affinity and selectivity for SERT, making them valuable in neuroimaging studies to assess conditions such as depression and anxiety disorders .
1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an intermediate in the synthesis of various APIs. A notable example includes its role in synthesizing novel quinazoline derivatives that exhibit anti-cancer properties. The incorporation of the 4-[(3-fluorophenyl)methyl]- group into quinazoline structures has been shown to enhance their pharmacological profiles .
Material Science
2.1 Polymer Chemistry
Benzenamine derivatives are utilized in the formulation of advanced polymers, particularly those requiring enhanced thermal and chemical stability. The incorporation of fluorinated groups into polymer matrices can improve hydrophobicity and reduce surface energy, leading to applications in coatings and sealants that require water resistance .
2.2 Organic Electronics
In organic electronics, compounds like benzenamine, 4-[(3-fluorophenyl)methyl]- are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the fluorinated phenyl group can enhance charge transport characteristics, which is critical for the efficiency of these devices.
Case Study 1: SERT Imaging Agents
A study evaluated a series of benzenamine derivatives for their potential as PET imaging agents targeting SERT. Among these, compounds with the 4-[(3-fluorophenyl)methyl]- structure exhibited superior brain uptake and selectivity in animal models, demonstrating their applicability in clinical imaging for psychiatric disorders .
Case Study 2: Anti-Cancer Quinazoline Derivatives
Research focused on synthesizing quinazoline derivatives incorporating benzenamine, 4-[(3-fluorophenyl)methyl]-. These compounds showed significant anti-tumor activity in vitro against various cancer cell lines. The study highlighted the importance of structural modifications on biological activity, paving the way for developing new cancer therapeutics .
Data Tables
| Application Area | Compound Structure | Key Findings |
|---|---|---|
| Medicinal Chemistry | Benzenamine, 4-[(3-fluorophenyl)methyl]- | High affinity for SERT; potential PET imaging agent |
| Drug Development | Quinazoline derivatives | Enhanced anti-cancer activity |
| Material Science | Fluorinated polymers | Improved hydrophobicity and thermal stability |
| Organic Electronics | OLED/OPV materials | Enhanced charge transport properties |
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic structure allows it to form strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogs include compounds with variations in substituents (e.g., halogens, trifluoromethyl, methoxy) or backbone modifications (e.g., ethanamine vs. benzylamine). Below is a detailed comparison:
Table 1: Comparison of Benzenamine, 4-[(3-Fluorophenyl)Methyl]- with Structural Analogs
Key Findings:
Electronic Effects: The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, reducing the amine’s basicity compared to non-halogenated analogs. Compounds with trifluoromethyl (e.g., ) exhibit stronger electron withdrawal, further diminishing basicity. Methoxy groups (e.g., ) donate electrons via resonance, increasing amine reactivity toward electrophiles.
Physical Properties :
- The benzyl substituent in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-fluoro-4-methylbenzylamine (). This reduces water solubility but enhances membrane permeability.
- Boiling points correlate with molecular weight and substituent polarity. For example, 4-fluoro-3-(trifluoromethyl)benzenamine () has a lower molecular weight (179.11 g/mol) and boiling point (~460 K) than the target compound (~480 K estimated).
Reactivity and Applications :
- Amine group reactivity : The target compound’s -NH₂ can undergo acetylation or sulfonation, but steric hindrance from the benzyl group may slow kinetics compared to less bulky analogs (e.g., ).
- Pharmaceutical relevance : Fluorinated benzylamines are common in drug discovery due to metabolic stability. The trifluoromethyl analogs () are particularly valued for their resistance to oxidative degradation.
Biological Activity
Benzenamine, 4-[(3-fluorophenyl)methyl]- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Benzenamine, 4-[(3-fluorophenyl)methyl]- is characterized by a benzene ring substituted with an amine group and a fluorinated phenyl moiety. The presence of the fluorine atom can significantly influence the compound's biological activity by enhancing lipophilicity and modifying interaction profiles with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to benzenamine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzene derivatives can inhibit bacterial growth effectively. A comparative analysis revealed that modifications on the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can enhance antibacterial efficacy against various strains.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 24 mm | E. coli |
| Compound B | 22 mm | S. aureus |
| Benzenamine | TBD | TBD |
2. Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored in several studies. For example, its structural analogs have been shown to interact with serotonin transporters (SERT), which are crucial in mood regulation and anxiety disorders. A study reported that related compounds displayed binding affinities in the nanomolar range, indicating strong interactions with SERT.
The biological activity of benzenamine derivatives can be attributed to their ability to modulate neurotransmitter systems and inhibit microbial growth through various mechanisms:
- SERT Inhibition : Compounds similar to benzenamine have demonstrated high binding affinities for SERT, which suggests that they may be effective in treating depression and anxiety by increasing serotonin levels in the synaptic cleft .
- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Study on Antidepressant Effects
A clinical study investigated the effects of a benzenamine derivative on patients with major depressive disorder. The results showed significant improvement in depressive symptoms compared to placebo controls, supporting the hypothesis that SERT inhibition plays a critical role in the antidepressant effects of these compounds.
Antimicrobial Efficacy Evaluation
In vitro studies evaluated the antimicrobial efficacy of benzenamine derivatives against various bacterial strains. The results indicated that certain modifications on the phenyl group led to enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
